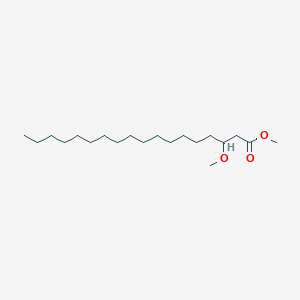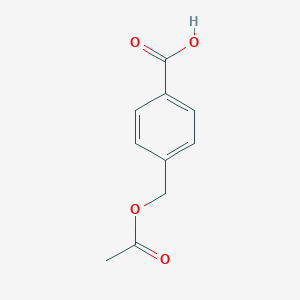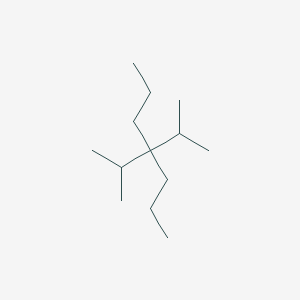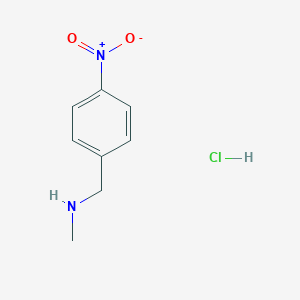
8-Bromchinolin
Übersicht
Beschreibung
8-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The presence of the bromine atom at the 8th position of the quinoline ring system adds to the chemical reactivity of the compound, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 8-bromoquinoline derivatives has been explored in several studies. For instance, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) have been described, highlighting its greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis . Additionally, the synthesis of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds has been reported, showcasing novel derivatives and their characterization . The reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives in the presence of bis(triphenylphosphine)palladium(0) to yield metal complexes has also been documented .
Molecular Structure Analysis
The molecular structure of 8-bromoquinoline derivatives has been determined through various spectroscopic methods and single-crystal X-ray diffraction analyses. For example, the molecular structures of 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives have been elucidated, revealing the influence of steric configuration and linking groups on the fluorescence properties of these compounds . Similarly, the structure of 7-bromoquinolin-8-ol has been established, showing the bromination at the 7-position and the presence of intermolecular and weak intramolecular hydrogen bonds .
Chemical Reactions Analysis
8-Bromoquinoline and its derivatives participate in a variety of chemical reactions. The coordination behavior of the new (8-quinolyl)cyclopentadienyl ligand has been studied, demonstrating the formation of metal complexes and their solvatochromism . Regioselective bromination and coupling reactions of substituted 8-methoxyquinolines have been explored, leading to the synthesis of an 11H-indolo[3,2-c]quinoline . Moreover, the synthesis of bromo-7-methoxyisoquinoline and the formation of secondary amine-BH3 complexes have been investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromoquinoline derivatives are influenced by their molecular structure. The pH-sensing properties of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds have been studied, demonstrating OFF-ON-OFF type fluorescence behavior in response to pH changes . The solvatochromism of metal complexes derived from 8-bromoquinoline indicates their potential application in sensing and molecular electronics . The cytotoxic studies of 8-hydroxyquinoline derived thiosemicarbazones and their metal complexes have shown enhanced antiproliferative activity against cancer cell lines, suggesting their therapeutic value .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 8-Bromchinolin in der wissenschaftlichen Forschung
This compound ist eine vielseitige chemische Verbindung mit einem breiten Spektrum an Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine Analyse von sechs einzigartigen Anwendungen, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.
Synthese von ambiphilen Molekülen: This compound wird bei der Synthese von ambiphilen Molekülen verwendet, wie z. B. 8-(Dimesitylboryl)chinolon . Diese Moleküle sind aufgrund ihres potenziellen dualen Reaktionsverhaltens von Interesse, das bei der Bildung komplexer organischer Verbindungen eine entscheidende Rolle spielen kann.
Palladium-katalysierte Kupplungsreaktionen: Die Verbindung dient als Ausgangsmaterial für palladium-katalysierte Kupplungsreaktionen. Sie wird zur Synthese von Polyheteroaromaten verwendet, indem sie einer direkten Heteroarylierung mit verschiedenen heteroaromatischen Verbindungen unterzogen wird . Diese Anwendung ist entscheidend für die Entwicklung neuer Pharmazeutika und Materialien.
Synthese von pH-Indikatoren: Aufgrund seiner strukturellen Eigenschaften wird this compound bei der Synthese von pH-Indikatoren verwendet. Diese Indikatoren sind in verschiedenen Anwendungen der analytischen Chemie unerlässlich, wo sie bei der Bestimmung des Säure- oder Basengehalts einer Lösung helfen .
Herstellung von Metallkomplexen: Forscher verwenden this compound, um Metallkomplexe wie 8-Chinolylcyclopentadienyl-Metallkomplexe herzustellen. Diese Komplexe haben Anwendungen in der Katalyse und Materialwissenschaft, insbesondere bei der Synthese neuer Polymertypen und Beschichtungen .
Arzneimittelforschung und organische Synthese: In der Arzneimittelforschung eignen sich die einzigartigen Eigenschaften von this compound für die Gestaltung und Synthese neuer Arzneimittelkandidaten. Es wird auch in der organischen Synthese verwendet, um komplexe organische Strukturen zu erzeugen, die zur Entwicklung neuer Therapeutika führen können.
Anwendungen in der Materialwissenschaft: Die Verbindung findet in der Materialwissenschaft Verwendung, da sie verschiedene organische Strukturen bilden kann. Sie ist an der Herstellung neuer Materialien beteiligt, die potenzielle Anwendungen in der Elektronik, Photonik und Nanotechnologie haben.
Safety and Hazards
Wirkmechanismus
Target of Action
8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes
Mode of Action
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . This suggests that it interacts with its targets through a heteroarylation reaction, leading to the formation of new compounds.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Eigenschaften
IUPAC Name |
8-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWNKSHCLTZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168009 | |
| Record name | Quinoline, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16567-18-3 | |
| Record name | 8-Bromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16567-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 8-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016567183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)

